molecular formula C18H26N2O4S B7710670 1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone

1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone

Cat. No. B7710670
M. Wt: 366.5 g/mol
InChI Key: HAMJODPMVLEWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using specific methods and has been found to have a mechanism of action that can be used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone involves the inhibition of specific enzymes and protein-protein interactions. This compound has been found to inhibit the activity of certain enzymes, such as the tyrosine kinase and the proteasome, which play a crucial role in various biological processes. Additionally, it has been found to disrupt protein-protein interactions, which can lead to the inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, which can be attributed to its ability to inhibit specific enzymes and protein-protein interactions. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where it has been found to inhibit the formation of amyloid-beta plaques.

Advantages and Limitations for Lab Experiments

1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit specific enzymes and protein-protein interactions, which can be useful in various biological studies. Additionally, it has been found to have low toxicity, which makes it a suitable compound for in vitro and in vivo studies. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has various potential future directions. One of the directions is the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, it can be used in the study of specific signaling pathways and protein-protein interactions, which can lead to the development of new therapeutic targets. Furthermore, it can be used in the study of enzyme inhibition, which can lead to the development of new drugs with improved efficacy and specificity.
Conclusion:
In conclusion, 1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is a chemical compound that has potential applications in various scientific research studies. It has been found to have a mechanism of action that involves the inhibition of specific enzymes and protein-protein interactions. Additionally, it has been found to have various biochemical and physiological effects, such as anti-inflammatory and anti-tumor properties. Although it has certain limitations, it has various potential future directions, such as the development of new drugs and the study of specific signaling pathways and protein-protein interactions.

Synthesis Methods

The synthesis of 1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with 1-azepanone in the presence of a base catalyst. The reaction occurs through the formation of an intermediate, which is then converted into the final product using a reducing agent. The purity of the product can be improved by recrystallization.

Scientific Research Applications

1-(azepan-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been used in various scientific research studies. It has been found to have potential applications in the study of protein-protein interactions, which play a crucial role in various biological processes. This compound has also been used in the study of enzyme inhibition and has shown promising results in the development of new drugs. Additionally, it has been used in the study of cancer and inflammation, where it has been found to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c21-18(19-11-3-1-2-4-12-19)15-24-16-7-9-17(10-8-16)25(22,23)20-13-5-6-14-20/h7-10H,1-6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMJODPMVLEWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]ethanone

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